1-(2-Fluoroethyl)pyrrolidin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-fluoroethyl)pyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FN2/c7-2-4-9-3-1-6(8)5-9/h6H,1-5,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCMDZGGANYOGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 1 2 Fluoroethyl Pyrrolidin 3 Amine
Established Synthetic Routes to the Pyrrolidine (B122466) Core and Fluoroethyl Moieties
The construction of 1-(2-Fluoroethyl)pyrrolidin-3-amine relies on established principles of organic synthesis, involving the formation of the pyrrolidine ring and the subsequent or concurrent introduction of the fluoroethyl group.
Multi-Step Organic Synthesis Strategies
Multi-step synthesis provides a versatile approach to constructing the this compound framework. A common strategy involves the initial synthesis of a substituted pyrrolidine core, such as 3-aminopyrrolidine (B1265635), followed by N-alkylation to introduce the fluoroethyl group.
One plausible pathway begins with commercially available precursors to form the 3-aminopyrrolidine ring system. For instance, a protected form of 3-hydroxypyrrolidine can be used. The hydroxyl group is first converted into a good leaving group, such as a tosylate or mesylate. This is followed by a nucleophilic substitution with an azide (B81097) source, like sodium azide, which proceeds via an SN2 mechanism and inverts the stereochemistry if a chiral center is present. The resulting azido-pyrrolidine is then reduced to the corresponding 3-aminopyrrolidine. Common reduction methods include catalytic hydrogenation (e.g., using Pd/C) or reaction with triphenylphosphine (B44618) followed by hydrolysis (Staudinger reduction).
With the 3-aminopyrrolidine (or a protected version thereof) in hand, the final step is the N-fluoroethylation. This is typically achieved by reacting the secondary amine of the pyrrolidine ring with a suitable fluoroethylating agent, such as 2-fluoroethyl tosylate or 2-bromo-1-fluoroethane, in the presence of a base to yield the final product.
Enantioselective Synthesis Approaches to Chiral Pyrrolidine Derivatives
The C3 position of the pyrrolidine ring in this compound is a stereocenter, making enantioselective synthesis crucial for accessing optically pure isomers. A well-established method for preparing chiral 3-aminopyrrolidine involves starting from readily available chiral precursors like L-aspartic acid or trans-4-hydroxy-L-proline. google.comresearchgate.net
A documented synthesis of (S)-3-aminopyrrolidine dihydrochloride (B599025) begins with trans-4-hydroxy-L-proline. google.com The key steps in this chiral synthesis are outlined below:
Decarboxylation: The starting material, trans-4-hydroxy-L-proline, is first decarboxylated to yield (R)-3-hydroxypyrrolidine.
Protection: The secondary amine of the pyrrolidine ring is protected, often with a tert-butoxycarbonyl (Boc) group, by reacting it with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).
Sulfonylation: The hydroxyl group at the C3 position is converted into a good leaving group, typically by reacting it with methanesulfonyl chloride (MsCl) in the presence of a base. This forms a mesylate.
Azidation with Inversion: The mesylated intermediate is then treated with sodium azide (NaN₃). This proceeds via an SN2 reaction, where the azide nucleophile attacks the carbon bearing the mesylate group, leading to an inversion of stereochemistry. This step is critical for converting the (R)-configuration of the hydroxyl precursor to the (S)-configuration of the azido (B1232118) intermediate. google.com
Reduction and Deprotection: The azido group is reduced to a primary amine using a reducing agent like triphenylphosphine or through catalytic hydrogenation. google.com Finally, the Boc protecting group is removed under acidic conditions (e.g., with concentrated hydrochloric acid) to yield the desired (S)-3-aminopyrrolidine enantiomer, typically as a dihydrochloride salt. google.com
This enantiomerically pure 3-aminopyrrolidine can then be N-fluoroethylated as described previously to produce the chiral target compound, (S)-1-(2-fluoroethyl)pyrrolidin-3-amine.
Introduction of the Fluoroethyl Group: Direct and Indirect Fluorination Methods
The introduction of the 2-fluoroethyl moiety is a key transformation in the synthesis of the title compound. This is almost exclusively achieved through indirect methods, specifically by N-alkylation with a pre-formed fluoroethylating agent.
Precursor Synthesis for Fluoroethylation
The success of the N-fluoroethylation step depends on the availability of highly reactive fluoroethylating agents. These precursors are synthesized separately and contain a leaving group that is readily displaced by the nucleophilic nitrogen of the pyrrolidine ring.
Table 1: Common Precursors for Fluoroethylation
| Precursor Name | Starting Material | Typical Synthesis Reaction |
|---|---|---|
| 2-Fluoroethyl tosylate | Ethylene (B1197577) glycol | Reaction with p-toluenesulfonyl chloride (TsCl) to form ethylene glycol ditosylate, followed by nucleophilic fluorination. |
| 2-Bromo-1-fluoroethane | 1,2-Dibromoethane (B42909) | Nucleophilic substitution with a fluoride (B91410) source (e.g., KF). uni-mainz.de |
The synthesis of 2-fluoroethyl tosylate often involves the reaction of ethylene glycol with two equivalents of p-toluenesulfonyl chloride to form 1,2-bis(tosyloxy)ethane. This intermediate is then reacted with a fluoride source, such as potassium fluoride (KF) complexed with a phase-transfer catalyst, to replace one of the tosylate groups with fluorine. Similarly, 2-bromo-1-fluoroethane can be prepared from 1,2-dibromoethane via nucleophilic substitution. uni-mainz.de
Mechanistic Considerations in Fluoroethyl Moiety Formation
The attachment of the fluoroethyl group to the pyrrolidine nitrogen is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. organic-chemistry.orglibretexts.orgbyjus.comwikipedia.org
The key mechanistic features are:
Nucleophilic Attack: The secondary amine of the 3-aminopyrrolidine acts as the nucleophile, using its lone pair of electrons to attack the electrophilic methylene (B1212753) carbon (the carbon bonded to the leaving group) of the fluoroethylating agent.
Concerted Process: The reaction occurs in a single, concerted step. The formation of the new nitrogen-carbon bond and the breaking of the carbon-leaving group bond happen simultaneously. libretexts.org
Transition State: The reaction proceeds through a high-energy transition state where the nucleophile and the leaving group are both partially bonded to the electrophilic carbon atom. byjus.com
Backside Attack: The nucleophile attacks from the side opposite to the leaving group (backside attack). While there is no stereocenter at this position in 2-fluoroethyl tosylate, this geometry is a hallmark of the SN2 mechanism. libretexts.org
The rate of this reaction is dependent on the concentrations of both the pyrrolidine substrate and the fluoroethylating agent. youtube.com The choice of solvent and base is also critical to ensure the amine is sufficiently nucleophilic and to neutralize the acid generated if the leaving group is a halide or tosylate.
Radiosynthetic Approaches for ¹⁸F-Labeling of this compound and its Analogues
For applications in Positron Emission Tomography (PET) imaging, the compound must be labeled with a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F), which has a half-life of 109.7 minutes. wikipedia.orguchicago.edu The radiosynthesis of [¹⁸F]this compound would be achieved via a late-stage radiofluorination strategy.
This approach typically involves two main steps: the production of an ¹⁸F-labeled fluoroethylating agent, followed by its reaction with a suitable precursor. rsc.org
Synthesis of ¹⁸F-Fluoroethylating Agents: The most common intermediates are [¹⁸F]2-fluoroethyl tosylate ([¹⁸F]FEtOTs) and [¹⁸F]2-bromo-1-fluoroethane ([¹⁸F]BrFE). uni-mainz.derug.nlproquest.com
[¹⁸F]FEtOTs is synthesized by the nucleophilic substitution of 1,2-ethylene ditosylate with cyclotron-produced [¹⁸F]fluoride. The [¹⁸F]fluoride is activated using a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) in the presence of a carbonate base. rug.nlnih.govnih.gov The reaction mixture is heated for a short period, and the resulting [¹⁸F]FEtOTs is typically purified via HPLC. rsc.org
[¹⁸F]BrFE can be efficiently synthesized by reacting 1,2-dibromoethane with the activated [¹⁸F]fluoride/K₂₂₂/carbonate complex. This method can yield the product with high radiochemical purity after solid-phase extraction (SPE) purification, avoiding the need for HPLC. uni-mainz.deuni-mainz.deresearchgate.net
Radiolabeling Reaction: The purified ¹⁸F-fluoroethylating agent is then reacted with the precursor molecule, 3-aminopyrrolidine (or a protected derivative). The reaction is a nucleophilic substitution where the pyrrolidine nitrogen displaces the leaving group (tosylate or bromide) of the radiolabeled agent.
Table 2: Radiosynthetic Labeling Parameters
| Parameter | [¹⁸F]FEtOTs Labeling | [¹⁸F]BrFE Labeling |
|---|---|---|
| Precursor | 3-Aminopyrrolidine (or N-Boc-3-aminopyrrolidine) | 3-Aminopyrrolidine (or N-Boc-3-aminopyrrolidine) |
| Solvent | Acetonitrile (B52724) (MeCN) or Dimethylformamide (DMF) | Acetonitrile (MeCN) |
| Base | K₂CO₃, DIPEA | K₂CO₃, DIPEA |
| Temperature | 80-120 °C | 70-100 °C |
| Reaction Time | 5-15 min | 5-15 min |
Following the reaction, the crude mixture containing the desired ¹⁸F-labeled product is purified, typically using reverse-phase HPLC, to remove unreacted precursors and any radiochemical impurities. The final product is then formulated in a biocompatible solution for in vivo use.
Development of ¹⁸F-Fluorination Procedures (e.g., "Click Chemistry" Applications)
The introduction of fluorine-18 is a critical step in creating PET tracers. rsc.orgsemanticscholar.org Due to its ideal half-life (109.8 min) and low positron energy (635 keV), ¹⁸F provides high-resolution images. nih.govmdpi.com However, direct ¹⁸F-labeling often requires harsh conditions that can degrade sensitive molecules. nih.gov To overcome this, multi-step "building block" or "prosthetic group" strategies are often employed. rsc.orgsemanticscholar.org
One of the most powerful techniques in this context is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govekb.eg This reaction forms a stable 1,2,3-triazole ring by efficiently and specifically joining a molecule containing an azide group with one containing an alkyne. nih.govnih.gov This method's high efficiency, mild reaction conditions, and specificity make it ideal for radiolabeling complex biomolecules. nih.gov For instance, an ¹⁸F-labeled prosthetic group, such as 2-[¹⁸F]fluoroethyl azide, can be synthesized and then "clicked" onto a precursor molecule containing an alkyne-functionalized pyrrolidine ring.
Recent advancements also include ultrafast labeling methods like Sulfur [¹⁸F]Fluoride Exchange (SuFEx) click chemistry, which allows for the radiolabeling of diverse molecules in seconds at room temperature with high yields. nih.gov Such methods simplify the purification process, often requiring only simple cartridge filtration instead of time-consuming HPLC. nih.gov
The standard procedure for activating the [¹⁸F]fluoride obtained from a cyclotron involves trapping it on an anion-exchange cartridge, followed by elution with a solution containing a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) and a weak base such as potassium carbonate. nih.govnih.govradiologykey.com This "naked" and more reactive [¹⁸F]fluoride can then be used in nucleophilic substitution reactions.
Synthesis of Radiolabeled Precursors for PET Imaging
The synthesis of PET radiopharmaceuticals often begins with a precursor molecule designed for late-stage radiofluorination. rsc.org For derivatives of this compound, a common strategy involves replacing the non-radioactive fluorine atom with a good leaving group, such as a tosylate (-OTs) or mesylate (-OMs). The precursor, 1-(2-tosyloxyethyl)pyrrolidin-3-amine, can then undergo a nucleophilic substitution reaction with activated [¹⁸F]fluoride to produce the desired ¹⁸F-labeled tracer.
This building block approach is exemplified by the synthesis of 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FETos), a versatile agent for the ¹⁸F-fluoroethylation of various molecules. nih.gov Automated methods have been developed to produce high-purity [¹⁸F]FETos using solid-phase extraction (SPE) cartridges, which avoids the need for HPLC purification. nih.gov This radiolabeled building block can then be reacted with a suitable pyrrolidine-3-amine derivative to form the final PET tracer. nih.gov
| Method | Description | Key Advantages | Typical Conditions |
|---|---|---|---|
| Direct Nucleophilic Substitution | [¹⁸F]Fluoride displaces a leaving group (e.g., tosylate, mesylate) on the precursor. | Direct, one-step radiolabeling. | Elevated temperatures (80-160°C), aprotic solvent (e.g., DMSO, Acetonitrile). radiologykey.com |
| CuAAC "Click Chemistry" | An ¹⁸F-labeled azide or alkyne is joined with a corresponding precursor. nih.gov | High yield, mild conditions, high specificity, bio-orthogonal. nih.gov | Room temperature or mild heating, often in aqueous solutions with a Cu(I) catalyst. ekb.eg |
| Sulfur [¹⁸F]Fluoride Exchange (SuFEx) | Isotopic exchange on an aryl fluorosulfate. nih.gov | Ultrafast (seconds), room temperature, high radiochemical yield, simple purification. nih.gov | Room temperature, 30 seconds. nih.gov |
Chemical Modifications and Analog Synthesis for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, linking the chemical structure of a compound to its biological activity. nih.govresearchgate.net By systematically modifying the structure of this compound, researchers can develop analogs with improved potency, selectivity, and pharmacokinetic properties. nih.gov These modifications typically target the key functional groups: the pyrrolidine nitrogen and the 3-amino group.
Derivatization at the Pyrrolidine Nitrogen and Amine Group
The secondary amine within the pyrrolidine ring and the primary amine at the C3 position are prime targets for chemical modification. These groups can be readily derivatized through various standard organic reactions:
N-Alkylation: Introducing different alkyl groups at the pyrrolidine nitrogen can alter the molecule's lipophilicity and steric profile, which can significantly impact its interaction with biological targets.
N-Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) forms amides. This modification can introduce a wide range of functional groups and change the electronic properties and hydrogen-bonding capabilities of the molecule. mdpi.com
Reductive Amination: The primary amine group can be converted to a secondary or tertiary amine by reacting it with an aldehyde or ketone in the presence of a reducing agent.
These derivatizations are essential for exploring the chemical space around the core scaffold to optimize biological activity. nih.gov
Incorporation of Diverse Chemical Moieties (e.g., 1,2,3-Triazoles)
The incorporation of diverse chemical groups is a key strategy in analog synthesis. As mentioned, "click chemistry" provides a highly efficient route to introduce 1,2,3-triazole moieties. nih.govnih.gov Starting with this compound, the primary amine can be converted to an azide group (e.g., via a diazo transfer reaction). This azido-functionalized intermediate can then be reacted with a variety of terminal alkynes to generate a library of 1,4-disubstituted 1,2,3-triazole derivatives. nih.gov
The triazole ring is not merely a linker; it is a stable, aromatic heterocycle that is resistant to metabolic degradation and can participate in hydrogen bonding and dipole-dipole interactions, potentially enhancing binding affinity to a target protein. nih.govmdpi.com This approach has been used to synthesize novel compounds with potential antifungal and anticancer activities. nih.govnih.gov
| Modification Site | Reaction Type | Resulting Moiety | Purpose in SAR |
|---|---|---|---|
| Pyrrolidine Nitrogen | Alkylation | Tertiary Amine | Modify lipophilicity, steric bulk, and basicity. |
| 3-Amine Group | Acylation | Amide | Introduce hydrogen bond donors/acceptors, alter polarity. |
| 3-Amine Group | Conversion to Azide + CuAAC | 1,2,3-Triazole | Introduce a stable, metabolically robust linker to connect diverse chemical fragments. uni-koeln.de |
Impact of Substituent Variation on Chemical Reactivity and Stability
The introduction of different substituents can have a profound impact on the chemical reactivity and stability of the resulting analogs. For example, in studies of nucleophilic aromatic substitution (SₙAr) on thiophene (B33073) rings involving pyrrolidine as the nucleophile, the nature of substituents on the thiophene dramatically alters the reaction's energy barrier. nih.gov Electron-withdrawing groups (like -NO₂ or -CN) stabilize the negatively charged intermediate formed during the reaction, thereby increasing the reaction rate. nih.gov
Advanced Spectroscopic and Analytical Characterization Techniques for 1 2 Fluoroethyl Pyrrolidin 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. organicchemistrydata.org By analyzing the magnetic properties of atomic nuclei, different NMR experiments can reveal the carbon-hydrogen framework, the presence of specific functional groups, and the spatial relationships between atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the structure of 1-(2-Fluoroethyl)pyrrolidin-3-amine.
The ¹H NMR spectrum displays signals for each unique proton in the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the proton, while the integration value corresponds to the number of protons generating the signal. Spin-spin coupling between neighboring protons results in signal splitting (multiplicity), which reveals how protons are connected. For this compound, the expected ¹H NMR signals would confirm the presence of the pyrrolidine (B122466) ring, the primary amine, and the N-linked fluoroethyl group. chemicalbook.comacs.org
The ¹³C NMR spectrum shows a single peak for each magnetically non-equivalent carbon atom. amazonaws.com Since the natural abundance of ¹³C is low, proton decoupling is typically used to simplify the spectrum to a series of singlets, enhancing sensitivity. amazonaws.com The chemical shifts in the ¹³C spectrum are indicative of the carbon's hybridization and bonding environment. For this compound, six distinct signals are expected, corresponding to the six carbon atoms in the molecule. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position(s) | Predicted ¹H Chemical Shift (ppm) & Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C-2 (Pyrrolidine) | ~2.8 - 3.2 (m) | ~54.0 |
| C-3 (Pyrrolidine) | ~3.0 - 3.4 (m) | ~50.0 |
| C-4 (Pyrrolidine) | ~1.6 - 2.2 (m) | ~34.0 |
| C-5 (Pyrrolidine) | ~2.4 - 2.9 (m) | ~60.0 |
| C-1' (Fluoroethyl) | ~2.7 - 3.0 (dt) | ~58.0 (d, JC-F ≈ 20 Hz) |
| C-2' (Fluoroethyl) | ~4.4 - 4.7 (dt) | ~81.0 (d, JC-F ≈ 170 Hz) |
| NH₂ | ~1.5 (br s) | N/A |
Note: Predicted values are based on data from analogous structures and general NMR principles. chemicalbook.comrsc.orgrsc.orgnih.gov Multiplicities: s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet, br=broad. JC-F denotes carbon-fluorine coupling constant.
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly specific and sensitive technique for characterizing the fluoroethyl group. chemrxiv.orgmdpi.com The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it easy to observe.
In the ¹⁹F NMR spectrum of this compound, a single resonance is expected. This signal's chemical shift is characteristic of a fluorine atom in an aliphatic fluoroethane (B3028841) environment. Furthermore, the signal will be split into a triplet of triplets (tt) due to coupling with the two adjacent protons on C-2' (²JH-F) and the two protons on C-1' (³JH-F). rsc.orgnih.gov Analysis of a similar compound, 2-fluoroethyl tosylate, shows a characteristic chemical shift around -224.6 ppm with coupling constants of approximately 47 Hz for ²JH-F and 27 Hz for ³JH-F. rsc.org
To unambiguously confirm the atomic connectivity, advanced 2D NMR experiments are employed. organicchemistrydata.org These techniques correlate signals from different nuclei, providing a detailed map of the molecular structure. rsc.orgic.ac.uk
COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY would show cross-peaks between adjacent protons on the pyrrolidine ring (e.g., H-2 with H-3, H-3 with H-4, H-4 with H-5) and between the protons of the fluoroethyl group (H-1' with H-2').
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. libretexts.org It is used to definitively assign the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). rsc.org It is crucial for identifying quaternary carbons and piecing together different molecular fragments. For this molecule, an HMBC experiment would show a key correlation between the protons on C-1' of the ethyl group and the carbons of the pyrrolidine ring (C-2 and C-5), confirming the point of attachment.
Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance or the yield of a reaction without the need for a compound-specific reference standard. ox.ac.ukacanthusresearch.comjeol.com The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to it. ox.ac.uk
To perform a qNMR analysis, a certified internal standard of known purity and concentration is added to a precisely weighed sample of the analyte. The purity of the analyte can then be calculated by comparing the integral of one of its signals with the integral of a signal from the internal standard. ox.ac.uk
Table 2: Example Calculation for Purity Determination of this compound by qNMR
| Parameter | Analyte (x) | Calibrant (cal) |
|---|---|---|
| Compound | This compound | Maleic Acid (Internal Standard) |
| Integrated Area (I) | Iₓ (e.g., from CH₂F group) | Ical (from CH=CH group) |
| Number of Nuclei (N) | 2 | 2 |
| Molecular Mass (M) | 132.18 g/mol | 116.07 g/mol |
| Gravimetric Weight (W) | Wₓ (e.g., 10.0 mg) | Wcal (e.g., 8.0 mg) |
The purity of the analyte (Pₓ) is calculated using the following formula: ox.ac.uk
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and providing structural information through fragmentation analysis. nih.gov
For this compound, the molecular formula is C₆H₁₃FN₂, corresponding to a nominal molecular weight of 132 g/mol . In the mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 132. The fragmentation pattern of amines is often characterized by alpha-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom. miamioh.edu Key expected fragments for this compound would include:
A base peak at m/z 70, resulting from the loss of the fluoroethyl group ([M - C₂H₄F]⁺).
A fragment at m/z 84, corresponding to the loss of the C₃H₆N fragment containing the amine.
A fragment at m/z 102, from the loss of the CH₂NH₂ group.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). nih.gov This precision allows for the determination of the exact mass of a molecule, which can be used to deduce its elemental composition unambiguously. scispace.com
For this compound, the calculated exact mass of the protonated molecule, [C₆H₁₃FN₂ + H]⁺, is 133.1141 amu. An HRMS measurement that provides a value matching this calculated mass would serve as definitive confirmation of the compound's elemental formula, C₆H₁₃FN₂. ethz.ch
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-Fluoroethyl tosylate |
| Maleic Acid |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural confirmation of this compound by analyzing its fragmentation patterns. In a typical MS/MS experiment, the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a veritable fingerprint of the molecule's structure.
The fragmentation of this compound is expected to proceed through several key pathways, driven by the locations of the charge and the relative bond strengths. Common fragmentation patterns for related pyrrolidine compounds often involve the loss of the N-alkyl substituent and cleavage within the pyrrolidine ring. researchgate.netwvu.edu For this compound, the primary fragmentation pathways would likely include:
Loss of the fluoroethyl group: Cleavage of the N-CH₂ bond connecting the fluoroethyl group to the pyrrolidine ring.
Ring cleavage: Fission of the pyrrolidine ring, often initiated by the charge on the nitrogen atom, leading to characteristic iminium ions. researchgate.net
Loss of ammonia (B1221849): Elimination of the primary amine group from the C3 position.
These fragmentation pathways allow for the unambiguous identification of the compound and differentiation from its isomers. High-resolution mass spectrometry (HRMS) can further enhance confidence by providing exact mass measurements of the precursor and fragment ions, confirming their elemental composition. scispace.com
Table 1: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
|---|---|---|---|
| 133.1139 [C₆H₁₄FN₂]⁺ | 86.0964 [C₅H₁₂N]⁺ | C₂H₂F (Fluoroethylene) | Pyrrolidin-3-amine |
| 133.1139 [C₆H₁₄FN₂]⁺ | 70.0651 [C₄H₈N]⁺ | C₂H₅FN (2-Fluoroethylamine) | 1-Pyrrolinium |
| 133.1139 [C₆H₁₄FN₂]⁺ | 116.0873 [C₆H₁₁FN]⁺ | NH₃ (Ammonia) | 1-(2-Fluoroethyl)pyrrolidine |
Note: m/z values are theoretical exact masses.
Coupling with Chromatographic Techniques (LC-MS, GC-MS) for Mixture Analysis
For the analysis of this compound within complex mixtures, such as reaction media or biological samples, coupling mass spectrometry with chromatographic separation is essential. Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques. bre.com
LC-MS is particularly well-suited for analyzing this polar and non-volatile amine. nih.gov Reversed-phase high-performance liquid chromatography (HPLC) would typically be used, where the compound is separated from other components on a C18 column. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid additive (e.g., formic acid) to ensure protonation of the amine for better retention and ionization. eurl-pesticides.eu Electrospray ionization (ESI) is the most common ionization source for such analyses, readily forming the protonated molecule [M+H]⁺ for subsequent MS or MS/MS detection. ekb.eg
GC-MS can also be employed, though it may require derivatization of the primary and secondary amine groups to increase volatility and improve chromatographic peak shape. However, for simpler mixtures, direct analysis on a polar GC column may be feasible. bre.com
The combination of chromatographic retention time and mass spectrometric data (mass-to-charge ratio and fragmentation pattern) provides a highly selective and sensitive method for the identification and quantification of this compound in a mixture. epo.orgresearchgate.net
Table 2: Typical Chromatographic-Mass Spectrometric Conditions
| Technique | Column | Mobile/Carrier Gas | Ionization | Detection |
|---|---|---|---|---|
| LC-MS | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Gradient of Water/Acetonitrile with 0.1% Formic Acid | ESI (+) | MS Scan and/or MS/MS |
| GC-MS | Polar capillary (e.g., Carbowax or amine-deactivated) | Helium | Electron Ionization (EI) | MS Scan |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular structure of this compound. horiba.com
Identification of Characteristic Functional Groups
The IR and Raman spectra of this compound are expected to show distinct bands corresponding to its various functional groups. msu.edu
N-H Vibrations: The primary amine (-NH₂) group will exhibit N-H stretching vibrations, typically appearing as two bands in the 3300-3500 cm⁻¹ region of the IR spectrum, representing symmetric and asymmetric stretches. libretexts.org The N-H bending (scissoring) vibration is expected around 1600 cm⁻¹. utdallas.edu
C-H Vibrations: Stretching vibrations from the CH₂ groups of the pyrrolidine ring and the ethyl chain will appear in the 2850-2960 cm⁻¹ range. libretexts.org Bending vibrations (scissoring, wagging, twisting) will be present in the fingerprint region (below 1500 cm⁻¹). msu.edu
C-N Vibrations: The C-N stretching vibrations of the tertiary amine in the ring and the primary amine will produce bands in the 1000-1300 cm⁻¹ region. dtic.mil
C-F Vibration: A strong C-F stretching band is expected in the IR spectrum, typically in the 1000-1100 cm⁻¹ range. This band is often one of the most intense in the spectrum for fluorinated compounds.
Raman spectroscopy offers complementary information. While N-H and C-F stretches are visible, C-C backbone vibrations and symmetric stretches are often more prominent in Raman spectra compared to IR. dtu.dkresearchgate.net
Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹)
| Functional Group | Vibrational Mode | Expected IR Region | Expected Raman Region |
|---|---|---|---|
| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 (medium, two bands) | 3300 - 3500 (weak) |
| Primary Amine (R-NH₂) | N-H Bend (scissoring) | 1590 - 1650 (medium) | 1590 - 1650 (weak) |
| Alkane (CH₂) | C-H Stretch | 2850 - 2960 (strong) | 2850 - 2960 (strong) |
| Alkane (CH₂) | C-H Bend (scissoring) | ~1450 - 1470 (medium) | ~1450 - 1470 (medium) |
| Amine (C-N) | C-N Stretch | 1000 - 1300 (medium) | 1000 - 1300 (medium) |
Conformational Analysis using Vibrational Modes
Vibrational spectroscopy can also be used to probe the conformational isomers of this compound. The rotation around the C-C bond of the fluoroethyl group can lead to different conformers, primarily the anti and gauche forms. These conformers have different symmetries and energies, resulting in distinct vibrational frequencies. psu.edu
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of this compound in the solid state. pan.pl This technique involves irradiating a single crystal of the compound (often as a salt, e.g., hydrochloride) with X-rays and analyzing the resulting diffraction pattern.
The analysis provides precise atomic coordinates, from which one can determine:
Bond lengths and angles: Confirming the covalent structure of the molecule.
Torsional angles: Defining the exact conformation of the pyrrolidine ring (which typically adopts an envelope or twisted conformation) and the orientation of the fluoroethyl and amine substituents. mdpi.com
Intermolecular interactions: Revealing how the molecules pack in the crystal lattice, including hydrogen bonds involving the primary amine and the fluoride (B91410) acceptor, if any. psu.edu
For analogous structures like N-substituted 2-fluoroethylammonium salts, X-ray analysis has consistently shown a gauche relationship between the C-F and C-N bonds in the solid state. psu.edu This conformation is often stabilized by intermolecular hydrogen bonding within the crystal lattice.
Table 4: Expected Crystallographic Data for a Salt of this compound
| Parameter | Description | Expected Value/Observation |
|---|---|---|
| Crystal System | The symmetry class of the unit cell. | e.g., Monoclinic, Orthorhombic |
| Space Group | The specific symmetry elements of the crystal. | e.g., P2₁/c |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Dependent on packing |
| Conformation | The arrangement of atoms due to bond rotation. | Pyrrolidine ring likely in an envelope or twist form. |
| N-C-C-F Torsion Angle | Defines the fluoroethyl group's orientation. | Expected to be ~60-80° (gauche conformation). psu.edu |
| Hydrogen Bonding | Key intermolecular forces defining the crystal packing. | N-H···Cl⁻ or N-H···N interactions are expected. |
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic methods are indispensable tools for both monitoring the progress of the synthesis of this compound and for assessing the purity of the final product. rsc.orgtandfonline.com
Thin-Layer Chromatography (TLC) is a rapid, qualitative technique used to monitor reactions. A small spot of the reaction mixture is applied to a silica (B1680970) gel plate and developed with an appropriate solvent system (e.g., a mixture of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (B128534) to reduce peak tailing). ekb.eg By comparing the spot of the reaction mixture to spots of the starting materials, the consumption of reactants and the formation of the product can be visualized, often using a stain like ninhydrin (B49086) to detect the amine groups.
High-Performance Liquid Chromatography (HPLC) provides a more accurate, quantitative assessment of purity. Using a setup similar to that described for LC-MS (e.g., a C18 column with a buffered aqueous/organic mobile phase), the compound can be separated from impurities. arkat-usa.org A UV detector is commonly used, although detection can be challenging if the molecule lacks a strong chromophore. In such cases, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed. The area of the product peak relative to the total area of all peaks gives a quantitative measure of its purity.
Table 5: Typical Chromatographic Methods for Analysis
| Method | Stationary Phase | Mobile Phase Example | Detection | Application |
|---|---|---|---|---|
| TLC | Silica gel on aluminum or glass | Dichloromethane/Methanol/Triethylamine (e.g., 90:9:1) | Ninhydrin or Permanganate stain | Reaction monitoring, qualitative purity check |
| HPLC | C18 silica gel | Acetonitrile/Water with 0.1% TFA | UV (at low λ), ELSD, or CAD | Quantitative purity assessment |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Pyrrolidin-3-amine |
| 2-Fluoroethylamine |
| 1-Pyrrolinium |
| 1-(2-Fluoroethyl)pyrrolidine |
| Ethane-1,2-diamine |
| Acetonitrile |
| Methanol |
| Formic acid |
| Dichloromethane |
| Triethylamine |
| Ninhydrin |
High-Performance Liquid Chromatography (HPLC) Methodologies (e.g., Chiral HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like "this compound". Its versatility allows for both achiral and chiral separations, making it indispensable for purity assessment and enantiomeric excess determination.
Chiral HPLC is particularly significant for compounds with stereocenters, such as "this compound". The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). chiralpedia.com The principle of chiral recognition relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP. chiralpedia.comwikipedia.org For this to occur, a "three-point interaction" is generally required, involving a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. chiralpedia.comwikipedia.org
The development of a successful chiral HPLC method involves screening various CSPs and mobile phase compositions. Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, cyclodextrins, and macrocyclic antibiotics. chiralpedia.comcsfarmacie.cz For amines, crown ether-based CSPs, like Crownpak CR(+), have proven effective, especially with acidic mobile phases that facilitate the formation of ammonium (B1175870) ions for complexation. nih.gov The mobile phase, often a mixture of solvents like hexane, ethanol (B145695), and acetonitrile, with acidic or basic additives, plays a critical role in achieving optimal separation and peak shape. chromatographyonline.com For instance, a combination of acidic and basic additives can improve peak shapes and shorten retention times. chromatographyonline.com
In some cases, derivatization of the amine with a chiral tagging reagent can be employed to form diastereomers that can be separated on a standard achiral column. nih.gov This indirect method can be an alternative when direct chiral separation is challenging.
Method Validation for Chiral HPLC: A validated chiral HPLC method ensures its reliability for routine analysis. Key validation parameters, in line with regulatory guidelines like those from the ICH and USP, include: registech.comdujps.com
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its counter-enantiomer. registech.com
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. dujps.com
Accuracy: The closeness of the test results obtained by the method to the true value. dujps.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). dujps.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.govdujps.com
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. dujps.com
Table 1: Example Parameters for Chiral HPLC Method Development and Validation
| Parameter | Description | Example |
|---|---|---|
| Chiral Stationary Phase | The chiral selector responsible for enantiomeric separation. | Crownpak CR(+), Chiralcel OD, Chiralpak AD |
| Mobile Phase | The solvent system used to elute the analytes. | Perchloric acid buffer (pH 1.0); Hexane/Ethanol/Acetonitrile with additives |
| Detector | The device used to detect the analytes as they elute from the column. | UV-Vis Detector (e.g., at 226 nm or 254 nm) |
| Flow Rate | The speed at which the mobile phase passes through the column. | 0.5 - 1.0 mL/min |
| Linearity Range | The concentration range over which the method is linear. | 20.0 - 70.0 µg/mL |
| LOD | The lowest concentration that can be detected. | 0.084 µg/mL |
| LOQ | The lowest concentration that can be quantified with acceptable precision and accuracy. | 0.159 µg/mL |
| Recovery | A measure of the method's accuracy. | 99.57% to 101.88% |
Thin-Layer Chromatography (TLC) for Reaction Progression Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, such as the synthesis of "this compound". By spotting the reaction mixture on a TLC plate at different time intervals, chemists can qualitatively assess the consumption of starting materials and the formation of the product.
The choice of the stationary phase (e.g., silica gel or alumina) and the mobile phase (a single solvent or a mixture) is crucial for achieving good separation of the components. For amines, a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia can help to reduce tailing and improve spot shape.
After developing the TLC plate, the separated spots are visualized. While some compounds are visible under UV light, many, including amines, require the use of a staining reagent. Common visualization reagents for amines include:
Ninhydrin: Reacts with primary and secondary amines to produce a characteristic purple or pink spot (Ruhemann's purple), often upon heating. epfl.ch
Potassium Permanganate: A general oxidizing agent that reacts with many organic compounds, including amines, to give a yellow or brown spot on a purple background.
Iodine Vapor: A non-destructive method where the plate is exposed to iodine vapor, which reversibly adsorbs to the organic compounds, making them visible as brown spots.
TLC provides valuable real-time information that helps in deciding when a reaction is complete and in optimizing reaction conditions.
Table 2: Common TLC Visualization Reagents for Amines
| Reagent | Preparation | Visualization |
|---|---|---|
| Ninhydrin | A solution of ninhydrin in ethanol or acetone. | Spray the plate and heat. Primary amines give a purple color, while secondary amines may give a yellow-orange color. |
| Potassium Permanganate | A dilute aqueous solution of potassium permanganate. | Dip or spray the plate. Compounds that can be oxidized will appear as yellow-brown spots against a purple background. |
| Iodine | A chamber containing iodine crystals. | Place the dried plate in the chamber. Organic compounds will appear as brown spots. |
Gas Chromatography (GC) for Volatile Amine Analysis
While "this compound" itself may not be sufficiently volatile for direct Gas Chromatography (GC) analysis without derivatization, GC is a powerful technique for the analysis of related volatile amines that might be present as starting materials, byproducts, or impurities. The high polarity and basicity of volatile amines present analytical challenges, often leading to poor peak shapes (tailing) due to interactions with active sites in the GC system. restek.comgcms.cz
To overcome these challenges, specialized GC columns are employed. These columns are typically deactivated to minimize interactions with basic compounds. labrulez.com Columns with a stationary phase designed for amine analysis, such as the Rtx-Volatile Amine column, offer good retention and selectivity. restek.comgcms.cz Another approach involves treating the support material with a basic substance like potassium hydroxide (B78521) (KOH) to reduce adsorption. labrulez.comnih.gov
For less volatile amines, derivatization can be used to increase their volatility and improve their chromatographic behavior. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).
Headspace GC (HS-GC) is a particularly useful technique for analyzing volatile amines in solid or liquid samples without extensive sample preparation. rsc.org This method involves heating the sample in a sealed vial to allow the volatile components to partition into the headspace gas, which is then injected into the GC.
Table 3: GC Columns and Techniques for Amine Analysis
| Column/Technique | Description | Application |
|---|---|---|
| Rtx-Volatile Amine Column | A specialized capillary column with a stable bonded phase designed for the analysis of volatile amines. restek.comgcms.cz | Provides good peak shape and reproducibility for volatile amines. |
| KOH-treated Packed Columns | Packed columns where the support material is treated with potassium hydroxide to deactivate acidic sites. labrulez.comnih.gov | Historically used for amine analysis, effective in reducing peak tailing. |
| Headspace GC (HS-GC) | A sample introduction technique where the vapor above the sample is injected. rsc.org | Ideal for analyzing volatile amines in complex matrices. |
| Derivatization | Chemical modification of the amine to increase volatility and improve chromatographic properties. | Used for less volatile amines to make them suitable for GC analysis. |
Development and Validation of Analytical Methods for Amines
The development and validation of analytical methods for amines, including "this compound", are critical for ensuring the quality and consistency of pharmaceutical products and research chemicals. The process involves a systematic approach to create a method that is accurate, precise, specific, and robust.
Method Development: The initial phase of method development involves selecting the appropriate analytical technique (e.g., HPLC, GC) based on the properties of the analyte and the analytical requirements. For HPLC, this includes choosing a suitable column, mobile phase, and detector. nih.govresearchgate.net For GC, selecting the right column and temperature program is crucial. chromatographyonline.com Sample preparation is another key aspect, which may involve extraction, derivatization, or simply dissolving the sample in a suitable solvent. nih.gov The goal is to achieve good resolution of the analyte from any potential impurities or interfering substances.
Method Validation: Once a method is developed, it must be validated to demonstrate its suitability for its intended purpose. The validation process involves evaluating several performance characteristics as defined by regulatory bodies like the International Council for Harmonisation (ICH).
Table 4: Key Parameters for Analytical Method Validation
| Validation Parameter | Description |
|---|---|
| Specificity/Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. registech.com |
| Linearity | The ability to produce results that are directly proportional to the concentration of the analyte within a given range. dujps.comgoogle.com |
| Range | The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. registech.com |
| Accuracy | The closeness of the measured value to the true value, often determined by recovery studies. dujps.comgoogle.com |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Includes repeatability, intermediate precision, and reproducibility. dujps.comgoogle.com |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govgoogle.com |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govgoogle.com |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. dujps.com |
| System Suitability | A series of tests to ensure that the analytical system is performing correctly at the time of analysis. registech.com |
The development and validation of robust analytical methods are essential for the quality control of "this compound" and for ensuring the reliability of data in research and development.
Computational Chemistry and Theoretical Investigations of 1 2 Fluoroethyl Pyrrolidin 3 Amine
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are at the heart of modern computational chemistry, offering a way to solve the Schrödinger equation for a given molecule to determine its electronic structure and energy. escholarship.org These methods are essential for a detailed understanding of molecules at the atomic level.
Density Functional Theory (DFT) has become a primary tool for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. ntnu.nonih.gov DFT methods calculate the total energy of a system based on its electron density, which simplifies the many-body problem of interacting electrons. ntnu.no For 1-(2-Fluoroethyl)pyrrolidin-3-amine, DFT can be used to determine key energetic properties.
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's reactivity. The HOMO-LUMO gap provides an indication of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. In substituted amines, the nitrogen lone pair often contributes significantly to the HOMO, while the LUMO may be associated with antibonding orbitals. The introduction of the electronegative fluorine atom in the fluoroethyl group is expected to lower the energy of the molecular orbitals.
Table 1: Theoretical Electronic Properties of this compound (Illustrative DFT Calculation)
| Property | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |
| LUMO Energy | 2.1 eV | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap | 8.6 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |
Note: These values are illustrative and would be calculated using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). nih.gov
Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. arxiv.orggoogle.com For a flexible molecule like this compound, this process is crucial for identifying its most stable three-dimensional structure. nsf.gov
The conformational landscape of this molecule is determined by several factors: the puckering of the pyrrolidine (B122466) ring, the orientation of the amine group (axial or equatorial), and the rotation around the C-C and C-N bonds of the fluoroethyl side chain. The pyrrolidine ring typically adopts envelope or twisted conformations. beilstein-journals.org The fluorine atom on the ethyl group introduces a significant stereoelectronic effect known as the gauche effect. This effect often leads to a preference for a gauche conformation around the F-C-C-N bond, where the fluorine and nitrogen atoms are at a dihedral angle of approximately 60°. researchgate.netpsu.edu This is in contrast to what might be expected from simple steric considerations, which would favor an anti conformation. This preference is attributed to hyperconjugative interactions and electrostatic attractions. researchgate.net
Table 2: Key Dihedral Angles in Conformers of this compound (Theoretical)
| Dihedral Angle | Expected Gauche Conformer (°) | Expected Anti Conformer (°) |
| F-C-C-N (Fluoroethyl) | ~60 | 180 |
| C-C-N-C (Pyrrolidine) | Variable | Variable |
The relative energies of the different conformers determine their population at a given temperature. DFT calculations can predict these energy differences with high accuracy.
Quantum chemical calculations can predict various spectroscopic properties, which is invaluable for interpreting experimental spectra. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies are common applications. liverpool.ac.ukarxiv.orgq-chem.com
Predicted ¹H and ¹³C NMR chemical shifts can aid in the structural elucidation of this compound. The chemical shifts are sensitive to the electronic environment of each nucleus. For instance, the fluorine atom will influence the chemical shifts of the adjacent methylene (B1212753) protons and carbons. Machine learning approaches combined with quantum mechanics are improving the accuracy of these predictions. escholarship.orgarxiv.org
Vibrational frequency calculations are used to predict the infrared (IR) spectrum of a molecule. mdpi.com Each vibrational mode corresponds to a specific motion of the atoms, and its frequency is related to the bond strengths and atomic masses. A key feature in the predicted IR spectrum of this compound would be the N-H stretching frequencies of the amine group and the C-F stretching frequency of the fluoroethyl group. nih.gov These calculations are typically performed after a geometry optimization to ensure the structure is at a stationary point. q-chem.com
Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative)
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| -NH₂ | Symmetric Stretch | ~3350 |
| -NH₂ | Asymmetric Stretch | ~3450 |
| -NH₂ | Scissoring | ~1600 |
| C-F | Stretch | ~1100 |
| C-N | Stretch | ~1150-1250 |
Note: These are approximate values. The exact frequencies would be obtained from a DFT frequency calculation.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide detailed information about static molecular properties, molecular modeling and dynamics simulations are used to study the dynamic behavior of molecules over time.
The conformational energy landscape describes the potential energy of a molecule as a function of its geometry. researchgate.netnih.govmdpi.com By mapping this landscape, one can identify the most stable conformers (local and global minima) and the energy barriers between them (transition states). For this compound, the landscape would reveal the relative stabilities of the different ring puckers and side-chain orientations. researchgate.net The presence of the fluoroethyl group is expected to create distinct energy wells corresponding to the gauche and anti conformers, with the gauche conformer likely being the global minimum due to the aforementioned stereoelectronic effects. psu.edu
Molecular dynamics (MD) simulations can be used to study how this compound interacts with other molecules, such as solvent molecules or biological macromolecules. osti.govnih.govrsc.org These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.
In a solvent, MD simulations can reveal the structure of the solvation shell around the molecule and the nature of the intermolecular interactions, such as hydrogen bonding between the amine group and water molecules. The primary amine group can act as both a hydrogen bond donor and acceptor, while the fluorine atom is a weak hydrogen bond acceptor. These interactions are crucial for understanding the molecule's solubility and behavior in different environments.
Analysis of Electronic Properties and Reactivity Descriptors
The electronic landscape of a molecule is paramount in dictating its chemical personality. Through computational analysis, key descriptors of reactivity and electronic distribution for this compound can be elucidated. These descriptors, derived from the principles of quantum mechanics, provide a quantitative and qualitative understanding of the molecule's potential interactions and transformations.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. emerginginvestigators.org A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. emerginginvestigators.org
For this compound, the presence of electronegative nitrogen and fluorine atoms significantly influences the energies and localizations of these frontier orbitals. The lone pairs of electrons on the nitrogen atoms are expected to contribute significantly to the HOMO, making these sites potential centers for nucleophilic attack. Conversely, the LUMO is likely to be distributed around the more electron-deficient parts of the molecule.
| Molecular Orbital | Hypothetical Energy (eV) | General Localization |
|---|---|---|
| HOMO | -6.5 | Primarily on the amine groups (N atoms) |
| LUMO | 2.0 | Distributed over the C-F and C-N bonds |
| HOMO-LUMO Gap (ΔE) | 8.5 | Indicates moderate kinetic stability |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.netfrontiersin.org It provides a color-coded guide to the charge distribution, where red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue regions signify positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow areas represent intermediate potential.
For this compound, an MEP map would likely reveal regions of high negative potential around the nitrogen atoms due to their lone pairs of electrons, making them the primary sites for interaction with electrophiles or for hydrogen bonding. The presence of the highly electronegative fluorine atom would also create a region of negative potential. Conversely, the hydrogen atoms attached to the nitrogens and carbons would exhibit positive potential. Such a map provides intuitive insights into the molecule's intermolecular interaction patterns and reactive sites. mdpi.comresearchgate.net
Atomic Charge Distribution and Dipole Moments
The distribution of electron density within a molecule can be quantified by calculating the partial atomic charges on each atom. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are commonly employed for this purpose. mdpi.com These charges reveal the extent of electron sharing and polarization within the bonds. In this compound, the nitrogen and fluorine atoms are expected to carry significant negative partial charges, while the adjacent carbon and hydrogen atoms will have positive partial charges.
Below is a table illustrating the kind of data that would be obtained from an atomic charge and dipole moment calculation for this compound, based on general principles and data from related molecules. mdpi.comaps.org
| Parameter | Hypothetical Calculated Value |
|---|---|
| Partial Charge on N (amine) | -0.8 e |
| Partial Charge on N (pyrrolidine) | -0.6 e |
| Partial Charge on F | -0.4 e |
| Dipole Moment (µ) | ~2.5 D |
Theoretical Studies on Compound Stability and Reaction Centers
Computational methods can be employed to assess the thermodynamic stability of a molecule. By calculating the total electronic energy, enthalpy, and Gibbs free energy of formation, the relative stability of different conformers or isomers can be determined. beilstein-journals.orgnih.govacs.org For this compound, conformational analysis would be important to identify the most stable three-dimensional arrangement of the molecule, considering the flexibility of the pyrrolidine ring and the fluoroethyl side chain. The gauche effect, often observed in fluorinated compounds, could play a significant role in determining the preferred conformation. beilstein-journals.orgresearchgate.net
Furthermore, theoretical studies can pinpoint the most likely centers for chemical reactions. By analyzing the frontier molecular orbitals and the molecular electrostatic potential, the sites for nucleophilic and electrophilic attack can be predicted. nih.govrsc.orgnih.gov For this compound, the primary amine group is expected to be the most nucleophilic center, making it a likely site for reactions such as acylation or alkylation. The electron-deficient carbon atom attached to the fluorine might be susceptible to nucleophilic substitution under certain conditions, although the C-F bond is generally strong. The nitrogen atom within the pyrrolidine ring also presents a potential reaction site. diva-portal.org
Preclinical Pharmacological and Biochemical Research on 1 2 Fluoroethyl Pyrrolidin 3 Amine Analogues
In Vitro Receptor Binding Affinity and Selectivity Profiling
The interaction of 1-(2-fluoroethyl)pyrrolidin-3-amine analogues with various receptors has been a key area of investigation, with a particular emphasis on sigma receptors. These receptors are implicated in a range of neurological functions and are considered targets for various therapeutic agents.
Radioligand competition binding assays are a standard method used to determine the affinity of a test compound for a specific receptor. core.ac.uk In these assays, a radiolabeled ligand with known affinity for the receptor is used. The ability of an unlabeled analogue of this compound to displace the radioligand is measured, which allows for the calculation of its binding affinity.
Studies have focused on the sigma-1 (σ₁) and sigma-2 (σ₂) receptor subtypes. For example, the fluoroethyl analogue FE-SA4503 was evaluated for its binding affinity in guinea pig brain homogenates. nih.gov These experiments utilize a radioligand like [³H]DTG, and for determining σ₂ affinity, a masking agent such as (+)-pentazocine is used to block σ₁ sites. nih.gov Research has shown that modest structural changes in this series of compounds can significantly impact sigma-1/sigma-2 selectivity. nih.govresearchgate.net
One study found that FE-SA4503 exhibited a 14-fold selectivity for σ₁ over σ₂ receptors. nih.gov Another analogue, a 2'-fluoroethyl-1,2,3-triazole modified isatin (B1672199), was developed as a potential tracer for PET imaging. lablogic.com Furthermore, research into fluorinated pyrrolidine (B122466) derivatives has demonstrated their potential as selective ligands for various receptor systems, including the 5-HT₇ receptor, with off-target effects at sigma receptors also being characterized. acs.org The binding affinity is typically expressed as the inhibition constant (Ki). nih.gov
The equilibrium dissociation constant (Kᵢ) is a critical measure of the affinity of a ligand for a receptor, representing the concentration of the ligand at which half of the receptors are occupied at equilibrium. uni-frankfurt.de A lower Kᵢ value indicates a higher binding affinity. For FE-SA4503, the Kᵢ value for the sigma-1 receptor was determined to be 8.0 nM, while for the sigma-2 receptor, it was 113.2 nM. nih.govresearchgate.net
Another related parameter is the equilibrium dissociation constant Kₙ, which can be determined through saturation binding experiments. For instance, the iodinated P2X7 receptor ligand [¹²³I]TZ6019, which has structural similarities to fluoroethyl pyrrolidine compounds, was found to have a Kᵢ value of 6.30 ± 0.9 nM, calculated from its IC₅₀ value using the Cheng–Prusoff equation. nih.gov Similarly, a fluoroethoxy-pyrrolidine derivative, [¹⁸F]ENL30, showed a low nanomolar affinity (Kₙ = 0.75 nM) for the 5-HT₇ receptor in rat brain slices. acs.org These kinetic and equilibrium constants are vital for understanding the structure-activity relationships within a series of active compounds. nih.gov
Enzyme Inhibition Kinetics and Mechanisms
Analogues of this compound have also been investigated as inhibitors of various enzymes. The incorporation of fluorine can offer unique mechanistic advantages in inhibitor design due to its high electronegativity and small size. nih.gov
Caspases are a family of proteases that play a crucial role in programmed cell death, or apoptosis. monash.edunih.gov Dysregulation of caspases is linked to numerous diseases, making them important therapeutic targets. nih.gov Research has led to the development of isatin sulfonamide analogues containing a 2'-fluoroethyl-1,2,3-triazole moiety. lablogic.com One such compound demonstrated very high potency, with affinity values (EC₅₀) of 0.5 nM for caspase-3 and 2.5 nM for caspase-7. lablogic.com These compounds were found to be highly selective, showing poor inhibition of other caspases like caspase-1, -6, and -8 (EC₅₀ > 5000 nM). lablogic.com The inhibitory activity of these compounds is often evaluated using fluorometric assays with specific peptide substrates, such as DEVD-afc for caspase-3. d-nb.info
Carbonic anhydrases (CAs) are metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications. tandfonline.comtandfonline.com A series of fluorinated pyrrolidines incorporating tertiary benzenesulfonamide (B165840) groups were synthesized and evaluated as inhibitors of several human carbonic anhydrase (hCA) isoforms. tandfonline.comtandfonline.com These studies revealed a notable and previously unreported selectivity for the cytosolic isoform hCA II. tandfonline.comtandfonline.com The binding of these inhibitors is thought to involve interactions between the pyrrolidine ring and key residues like Phe 131 in the enzyme's active site. tandfonline.com The inhibition data, expressed as Kᵢ values, showed that some of these fluorinated pyrrolidine analogues were potent inhibitors of hCA II, while showing much weaker inhibition of other isoforms like hCA I, hCA IX, and hCA XII. tandfonline.comtandfonline.com
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the activity of an enzyme or the binding of a ligand by 50%. uni-frankfurt.de It is a common measure of inhibitor potency. The inhibition constant (Kᵢ) is a more absolute measure of binding affinity, independent of substrate concentration. researchgate.net
For receptor binding, IC₅₀ values are determined from competition binding curves, and the Kᵢ is often calculated using the Cheng-Prusoff equation, which requires knowledge of the radioligand's dissociation constant (Kₙ). nih.gov In enzyme inhibition studies, IC₅₀ values can be calculated from graphs plotting the percentage of enzyme activity against the inhibitor concentration. researchgate.net For example, the IC₅₀ values for caspase inhibitors are determined by pre-incubating the enzyme with various concentrations of the inhibitor before adding a fluorogenic substrate. d-nb.info The Kᵢ values for carbonic anhydrase inhibitors were determined by assaying the enzyme's esterase activity and analyzing the inhibition data. tandfonline.com These values are fundamental to characterizing the potency and selectivity of newly synthesized compounds. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies for Target Modulation
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. nih.govrjraap.com For analogues of this compound, these studies systematically modify specific parts of the molecule to understand which structural features are essential for its interaction with a biological target. The primary goal is to enhance potency and selectivity while improving pharmacokinetic properties. mdpi.com
Correlation of Chemical Modifications with Biological Activity
In the context of this compound analogues, SAR exploration would typically investigate modifications at three primary locations: the pyrrolidine ring, the 3-amine substituent, and the N-fluoroethyl group. The pyrrolidine ring itself is a common scaffold in many biologically active compounds and approved drugs. mdpi.comresearchgate.net
Pyrrolidine Ring Modifications: Altering the substitution pattern on the pyrrolidine ring can influence the molecule's orientation and binding affinity within a target protein.
3-Amine Group Modifications: The primary amine at the 3-position is a key functional group, likely acting as a hydrogen bond donor or acceptor. nih.gov Modifications here, such as conversion to a secondary or tertiary amine or replacement with other functional groups, would significantly alter the compound's polarity, basicity, and interaction profile.
N-Fluoroethyl Group Modifications: The 2-fluoroethyl group is critical for modulating lipophilicity and metabolic stability. researchgate.net SAR studies often explore the impact of replacing the monofluorinated ethyl group with a difluoroethyl or trifluoroethyl group, or changing the alkyl chain length. The introduction of fluorine can block metabolic oxidation at that site, potentially increasing the compound's half-life. researchgate.net For example, studies on similar scaffolds have shown that while truncating the molecule often leads to a loss of activity, subtle modifications to stereochemistry and functional groups can have varied and beneficial effects on inhibitory properties. nih.gov
The following interactive table illustrates a hypothetical SAR analysis for this class of compounds, demonstrating how specific chemical changes could correlate with biological outcomes based on established medicinal chemistry principles.
| Modification | Rationale for Change | Predicted Impact on Biological Activity |
| Replace N-CH2CH2F with N-CH2CF3 | Increase metabolic stability; alter electronics | Potentially increased half-life; may affect binding affinity |
| Change 3-NH2 to 3-NH(CH3) | Alter hydrogen bonding capacity; increase lipophilicity | May increase or decrease target affinity depending on pocket size/polarity |
| Add a methyl group at the 4-position of the pyrrolidine ring | Introduce steric bulk; explore conformational effects | Could enhance selectivity or clash with binding site, reducing activity |
| Change stereochemistry at the 3-position (e.g., from (S) to (R)) | Alter 3D orientation of the amine group | Likely to have a significant impact on activity; one enantiomer is often much more active |
Identification of Pharmacophore Features
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary for a molecule to interact with a specific biological target. researchgate.net Identifying these features helps in designing new molecules with improved activity and in virtual screening of compound libraries. core.ac.uk For this compound, the key pharmacophoric features would likely include:
Hydrogen Bond Acceptor: The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor. wustl.edu
Hydrogen Bond Donor/Acceptor: The primary amine at the 3-position is a crucial interaction point, capable of both donating and accepting hydrogen bonds. wustl.edu
Hydrophobic/Lipophilic Feature: The ethyl chain of the N-fluoroethyl group contributes a hydrophobic element that can engage with non-polar pockets in the target protein. nih.gov
Positive Ionizable Feature: At physiological pH, the amines are likely to be protonated, creating a positive charge that can form ionic bonds or cation-π interactions. core.ac.uk
A pharmacophore model for this scaffold would define the precise 3D arrangement of these features required for optimal biological activity. wustl.edu
In Vitro Metabolic Stability and Permeability Assessments
Before a drug candidate can be tested in vivo, its metabolic stability and ability to permeate biological membranes must be evaluated. researchgate.net These in vitro assays are crucial for predicting a compound's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. nuvisan.com
Microsomal and Hepatocyte Stability Studies
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes. srce.hr These studies are typically conducted using liver microsomes or hepatocytes. nuvisan.com
Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain the majority of the Cytochrome P450 (CYP) enzymes, which are responsible for Phase I metabolism. evotec.com Microsomal stability assays are high-throughput screens used to determine a compound's intrinsic clearance (CLint), a measure of the inherent metabolic activity of the liver towards the compound. srce.hrnih.gov
Hepatocytes: These are whole liver cells that contain the full complement of both Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) metabolizing enzymes. nih.govbioduro.com Assays using hepatocytes provide a more complete picture of metabolic clearance, as they can account for pathways not present in microsomes. nih.gov
The results are often expressed as the in vitro half-life (t1/2) and intrinsic clearance (CLint). srce.hr Compounds can be classified based on their clearance rates.
The following table shows a typical classification scheme for metabolic stability based on in vitro data.
| Classification | Human Liver Microsome CLint (µL/min/mg protein) | In Vitro t1/2 (min) | Interpretation |
| Low Clearance | < 12 | > 58 | Compound is metabolized slowly; likely to have a long in vivo half-life. |
| Intermediate Clearance | 12 - 55 | 13 - 58 | Compound has a moderate rate of metabolism. |
| High Clearance | > 55 | < 13 | Compound is rapidly metabolized; likely to have a short in vivo half-life and low oral bioavailability. |
Data based on general classification parameters described in the literature. srce.hr
Cell-Based Permeability Assays (e.g., Caco-2)
To be effective, an orally administered drug must be absorbed from the gastrointestinal tract into the bloodstream. The Caco-2 cell permeability assay is a widely used in vitro model to predict this absorption. domainex.co.ukevotec.com Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelium. enamine.netnih.govresearchgate.net
The assay measures the rate of a compound's transport across this cell monolayer, typically in two directions:
Apical to Basolateral (A-B): Mimics absorption from the gut into the blood.
Basolateral to Apical (B-A): Investigates whether the compound is a substrate for efflux transporters (like P-glycoprotein), which pump drugs back into the gut lumen, reducing absorption. evotec.com
The results are reported as an apparent permeability coefficient (Papp) and an efflux ratio (ER).
| Parameter | Value | Interpretation |
| Papp (A-B) | < 1.0 x 10⁻⁶ cm/s | Low predicted human absorption |
| Papp (A-B) | 1.0 - 10.0 x 10⁻⁶ cm/s | Moderate predicted human absorption |
| Papp (A-B) | > 10.0 x 10⁻⁶ cm/s | High predicted human absorption |
| Efflux Ratio (ER = Papp(B-A) / Papp(A-B)) | > 2 | Indicates the compound is a substrate for active efflux transporters. evotec.com |
Permeability classifications can vary slightly between laboratories but generally follow these ranges.
Investigation of Fluorine-Induced Chemical Instability and Degradation Pathways
While the carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, its inclusion does not guarantee metabolic or chemical stability. acs.orgresearchgate.net In certain structural contexts, the C-F bond can be labile. For molecules like this compound, the presence of a nitrogen atom two carbons away from the fluorine (a β-fluoroamine motif) is a potential liability. acs.org
Research has shown that such arrangements can lead to instability through mechanisms like neighboring group participation, where the lone pair of electrons on the nitrogen facilitates the cleavage of the C-F bond. acs.org For instance, studies on compounds containing a 2-(fluoromethyl)pyrrolidine (B3168299) group reported significant decomposition (60-90%) over 7 days in a solution at physiological pH (7.4). acs.org This instability can lead to the formation of reactive intermediates or the release of fluoride (B91410) ions.
Furthermore, a significant concern for molecules with an N-2-fluoroethyl group is the potential metabolic or chemical degradation to fluoroacetate, a highly toxic metabolite that inhibits the Krebs cycle by blocking the enzyme aconitase. acs.org Therefore, preclinical evaluation of these analogues must include stress testing under various pH and temperature conditions to investigate potential degradation pathways and identify any labile metabolites.
Investigation of Biochemical Interactions with Relevant Macromolecules
The introduction of a fluoroethyl group to the pyrrolidin-3-amine scaffold significantly influences its stereoelectronic properties, which in turn dictates its interaction with biological macromolecules. The high electronegativity of the fluorine atom can alter the conformation of the pyrrolidine ring and the basicity of the nitrogen atom, leading to modified binding affinities and selectivities for protein targets and nucleic acids. beilstein-journals.orgencyclopedia.pubnih.gov Preclinical research has explored these interactions to understand the mechanism of action and to optimize the design of novel therapeutic agents.
The fluorine atom's electron-withdrawing nature can stabilize specific conformations of the pyrrolidine ring through gauche effects and intramolecular hydrogen bonding. beilstein-journals.org This "pre-organization" of the ligand can reduce the entropic penalty upon binding to a macromolecular target, potentially enhancing affinity. encyclopedia.pub Furthermore, the strategic placement of fluorine can modulate pKa values of the pyrrolidine nitrogen, which is critical for forming or altering key electrostatic interactions within a protein's binding site. nih.gov
Interactions with Protein Targets
Analogues of this compound have been investigated for their interactions with several important enzyme and receptor families.
Carbonic Anhydrase II (CA II)
A series of fluorinated pyrrolidines incorporating tertiary benzenesulfonamide moieties has been shown to act as selective inhibitors of human carbonic anhydrase II (hCA II). tandfonline.comtandfonline.com The binding of these inhibitors is characterized by strong stacking interactions between the N-methyl-pyrrolidine ring and the Phe 131 residue, a critical amino acid for the binding of inhibitors with cyclic side chains to hCA II. tandfonline.com The substitution on the pyrrolidine ring influences the inhibitory activity against different hCA isoforms.
| Compound | Target | Ki (nM) |
|---|---|---|
| (2S)-1-(4-aminobenzenesulfonyl)-2-(1S-fluoroethyl)pyrrolidine | hCA I | 1054 |
| hCA II | 8.9 | |
| hCA IX | 154 | |
| hCA XII | 11.2 | |
| (2R)-1-(4-aminobenzenesulfonyl)-2-(1S-fluoroethyl)pyrrolidine | hCA I | 12830 |
| hCA II | 11.5 | |
| hCA IX | >10000 | |
| hCA XII | 47.7 |
Estrogen Receptor (ER)
In the development of selective estrogen receptor degraders (SERDs), a series of compounds featuring a substituted pyrrolidine ring was synthesized. acs.org The nature of the substituent on the pyrrolidine nitrogen was found to be crucial for the molecule's degradation activity. While a fluoropropyl-pyrrolidine side chain was ultimately chosen for further development, the fluoroethyl analogue was also evaluated, demonstrating the sensitivity of the biochemical interaction to the length and fluorination of the N-alkyl chain. acs.org The study highlighted that substitution of the pyrrolidine nitrogen with a fluoroethyl group (compound 10n ) led to a decrease in degradation activity compared to longer alkyl groups. acs.org
| Compound | N-Substituent | ER Degradation (%) | IC50 (nM) |
|---|---|---|---|
| 10l | Methyl | 30 | 0.4 |
| 10m | Ethyl | 52 | 0.3 |
| 10n | Fluoroethyl | 58 | 0.3 |
| 10p | Fluoropropyl | 84 | 0.2 |
| 10o | Butyl | 12 | 0.5 |
Neuronal Nitric Oxide Synthase (nNOS)
The design of selective inhibitors for neuronal nitric oxide synthase (nNOS) has utilized pyrrolidine-based scaffolds. Research on related analogues demonstrates that introducing electron-withdrawing groups, such as fluorine, vicinal to the basic nitrogen can lower its pKa. nih.gov This modification is intended to reduce the cationic character at physiological pH, which can influence membrane permeability and electrostatic interactions with the target enzyme. For nNOS, inhibitors must interact with the heme carboxylate groups in the active site. While a difluoromethylene group was found to significantly decrease electrostatic interaction, a monofluoro methylene (B1212753) group (as in inhibitor 2b ) maintained high potency, indicating a finely tuned balance between pKa and binding affinity. nih.gov
| Compound | Key Structural Feature | pKa (Predicted) | Ki for nNOS (nM) |
|---|---|---|---|
| 1 | Unsubstituted Amine | 8.94 | 15 |
| 2b | Monofluoro Methylene | 7.32 | 16 |
| 2c | Difluoro Methylene | 5.56 | 186 |
Interactions with Nucleic Acids
The conformational changes induced by fluorination can also alter how these molecules interact with nucleic acids. In one study of a G-quadruplex ligand containing two pyrrolidine moieties, the introduction of fluorine beta to the pyrrolidine nitrogen atoms altered the pucker of the rings. beilstein-journals.org This conformational shift changed the DNA-binding mode; the pyrrolidine NH groups of the fluorinated analogue were observed to interact with the DNA phosphates rather than the DNA bases or sugars, which was the case for the non-fluorinated parent compound. beilstein-journals.org
Intramolecular Interactions
An important biochemical interaction to consider is the potential for intramolecular reactions under physiological conditions. For compounds containing a 2-(fluoromethyl)pyrrolidine moiety, the pyrrolidine nitrogen can act as an intramolecular nucleophile. acs.org This can lead to the displacement of the fluorine atom and the formation of a reactive aziridinium (B1262131) ion intermediate, which subsequently can react with nucleophiles like water. This instability at physiological pH (7.4) represents a significant biochemical reactivity profile that can affect the molecule's integrity and interaction with its intended macromolecular target. acs.org
Applications in Preclinical Molecular Imaging Research
Development of 1-(2-Fluoroethyl)pyrrolidin-3-amine-Based Radiotracers for Positron Emission Tomography (PET)
The development of PET radiotracers based on the this compound structure is a focal point of current research. This scaffold can be chemically modified to create ligands that bind with high affinity and selectivity to specific biological targets, such as receptors, enzymes, or transporters, which are often implicated in disease.
For instance, derivatives of the fluoroethyl-pyrrolidine moiety have been incorporated into more complex molecules to target specific biological markers. One such example is a radiotracer developed to target the C-X-C chemokine receptor 2 (CXCR2), which is predominantly expressed on neutrophils and serves as a biomarker for inflammation. acs.org In this case, a modified fluorinated ligand based on a squaramide template was synthesized. acs.org Although direct ¹⁸F-labeling proved challenging, an indirect approach yielded the desired radiotracer. acs.org
Another area of application is in the development of tracers for neurotransmitter receptors, such as the 5-HT₇ receptor. A potential PET radiotracer, [¹⁸F]ENL30, incorporates a related pyrrolidine (B122466) structure. acs.org The synthesis of this tracer involved a multi-step process, culminating in the coupling of a pyrrolidine derivative with a sulfonyl chloride partner. acs.org
Furthermore, a complex radiotracer designed to image caspase-3/7 activity, key enzymes in apoptosis (programmed cell death), features a 1-(2-fluoroethyl)-1H- nih.govacs.orgacs.org-triazol-4-yl)methyl moiety. snmjournals.org This highlights the versatility of the fluoroethyl group attached to a heterocyclic system in designing probes for various biological processes. snmjournals.org
The design of effective PET radiotracers is guided by several key principles. The primary goal is to create a molecule that can be labeled with a positron-emitting isotope and will accumulate at a specific target site in the body, providing a clear imaging signal. radiopaedia.org
Key Design Considerations:
High Affinity and Selectivity: The radiotracer must bind strongly to its intended target with minimal binding to other molecules or tissues to ensure a high signal-to-background ratio. nih.gov Ligands based on the 1,5-diphenyl-pyrrolidin-2-one structure, for example, have demonstrated high, selective potency at cannabinoid type-1 (CB1) receptors. nih.gov
Blood-Brain Barrier Penetration: For neuroimaging applications, the radiotracer must be able to cross the blood-brain barrier (BBB) to reach its target in the brain. nih.gov This often requires a compound to be small, lipophilic, and not a substrate for efflux transporters like P-glycoprotein (P-gp). nih.gov The P-gp efflux transporter can significantly limit the brain uptake of certain PET tracers. acs.org
Metabolic Stability: The radiotracer should remain intact for a sufficient period to allow for imaging. Metabolism of the tracer can lead to the formation of radiometabolites that may either not bind to the target or cross the BBB, confounding the PET signal. nih.gov The introduction of a fluorine atom or a fluoroethyl group can sometimes alter the metabolic profile of a compound. nih.gov
Favorable Pharmacokinetics: The tracer should exhibit rapid uptake in the target tissue and fast clearance from non-target tissues, including the blood, to achieve a good image contrast. nih.gov
The this compound scaffold offers a desirable starting point for meeting these criteria. The pyrrolidine ring can be substituted to modulate affinity and selectivity, while the 2-fluoroethyl group provides a site for radiolabeling with ¹⁸F and can influence lipophilicity and metabolic stability.
Preclinical evaluation of novel radiotracers is typically conducted in small animal models, such as mice and rats, using dedicated high-resolution imaging systems like microPET scanners. snmjournals.org These studies are crucial for assessing the in vivo performance of a new tracer before it can be considered for human use.
The general methodology for a preclinical PET study involves several steps:
Animal Model: Appropriate animal models that either naturally express the target or have been modified to do so (e.g., tumor xenografts) are used. nih.gov
Radiotracer Administration: The radiotracer is administered to the animal, typically via intravenous injection. nih.gov
Dynamic or Static Scanning: The animal is then placed in the microPET scanner. Dynamic scans involve continuous data acquisition over a period of time (e.g., 120 minutes) to capture the kinetic profile of the tracer. snmjournals.org Static scans are performed at specific time points after tracer injection to visualize its distribution. nih.gov
Image Reconstruction and Analysis: The acquired data is reconstructed to generate 3D images of the radiotracer distribution in the animal. These images can be co-registered with anatomical images from CT or MRI for better localization of the signal. snmjournals.org Quantitative analysis is performed by drawing regions of interest (ROIs) over various organs and tissues to generate time-activity curves (TACs). snmjournals.org
For example, in the evaluation of a caspase-3/7 PET tracer, tumor-bearing nude mice were subjected to 120-minute dynamic ¹⁸F-C-SNAT PET/CT scans. snmjournals.org Time-activity curves were extracted from the tumor and other organs, using the left ventricle of the heart as an input function to model the tracer's pharmacokinetics. snmjournals.org
Biodistribution studies are conducted to determine the uptake and clearance of a radiotracer in various organs and tissues over time. nih.gov This information is critical for assessing target engagement, identifying potential off-target accumulation, and calculating radiation dosimetry. nih.gov
Pharmacokinetic analysis involves fitting the time-activity curves obtained from PET imaging to a mathematical model to estimate key parameters that describe the tracer's behavior in the body. snmjournals.org A common approach is the use of compartment models, such as the two-tissue compartment model, which can provide estimates of:
K₁: The rate of tracer transport from the blood plasma into the tissue. snmjournals.org
k₂: The rate of tracer transport from the tissue back to the plasma.
k₃: The rate of tracer binding to the target within the tissue. snmjournals.org
k₄: The rate of dissociation of the tracer from the target.
In a study of the caspase-3/7 tracer ¹⁸F-C-SNAT, kinetic modeling revealed that chemotherapeutic treatment increased the tracer's accumulation rate (k₃) in tumors, independent of changes in blood flow (K₁). snmjournals.org
Ex vivo biodistribution studies are also performed, where tissues are harvested at different time points after radiotracer injection and the radioactivity is measured using a gamma counter. nih.gov This provides a direct measurement of the percent injected dose per gram of tissue (%ID/g) and can be used to validate the in vivo imaging data. nih.gov For example, the biodistribution of a ¹¹¹In-labeled fusion toxin in mice bearing B-cell lymphoma was determined at 48 hours post-injection, showing the highest uptake in the spleen, followed by the liver and kidneys. nih.gov
The following table provides an illustrative example of biodistribution data that might be obtained for a hypothetical ¹⁸F-labeled radiotracer based on the this compound scaffold in a preclinical model.
Illustrative Biodistribution of a Hypothetical ¹⁸F-Labeled Pyrrolidine-Based Radiotracer in Mice (%ID/g)
| Organ | 30 min | 60 min | 120 min |
|---|---|---|---|
| Blood | 2.5 | 1.5 | 0.8 |
| Heart | 1.8 | 1.2 | 0.7 |
| Lungs | 3.0 | 2.0 | 1.1 |
| Liver | 5.0 | 4.5 | 3.5 |
| Kidneys | 8.0 | 6.0 | 4.0 |
| Spleen | 1.5 | 1.0 | 0.6 |
| Muscle | 0.5 | 0.4 | 0.3 |
| Bone | 1.0 | 1.2 | 1.5 |
| Brain | 0.2 | 0.1 | 0.1 |
Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.
The pharmacokinetic parameters derived from such studies are essential for understanding the tracer's mechanism of action and for its potential translation to clinical applications.
Table of Compound Names
| Compound Name |
|---|
| This compound |
| ¹⁸F-FDG (Fluorodeoxyglucose) |
| [¹⁸F]ENL30 |
| ¹⁸F-C-SNAT |
| ¹¹¹In-CP04 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
